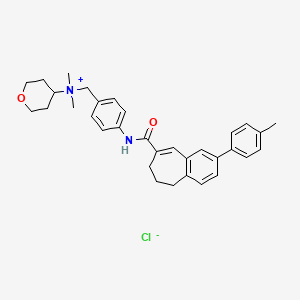

TAK-779

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-HIV Application

TAK-779 is a small-molecule, non-peptide antagonist for a specific cell receptor called CCR5. This receptor plays a crucial role in the entry of HIV-1, particularly macrophage-tropic strains, into host cells []. Studies have shown TAK-779 to be a highly potent inhibitor of HIV-1 infection with an IC50 value (concentration required for 50% inhibition) of 1.4 nM in binding assays [, ].

Here, "IC50" refers to the half maximal inhibitory concentration, a standard measurement of drug potency [IC50 definition: ].

Due to its potency, TAK-779 was initially considered a promising candidate for development as an anti-HIV therapeutic []. However, further research revealed that TAK-779 has poor oral absorption due to the presence of a quaternary ammonium group []. This limitation hinders its potential as a convenient and widely accessible treatment option.

TAK-779 is a small-molecule, nonpeptide compound that acts as a selective antagonist of the CC chemokine receptor type 5 (CCR5). This compound is particularly notable for its high affinity for CCR5, which plays a crucial role in various biological processes, including immune responses and the pathophysiology of certain diseases. TAK-779 has demonstrated significant potential in inhibiting the replication of R5-tropic human immunodeficiency virus type 1 (HIV-1), making it a candidate for therapeutic applications in HIV treatment and other inflammatory conditions .

- Information on the specific hazards associated with TAK-779 is limited. However, as with many research compounds, it should be handled with care following standard laboratory safety protocols.

TAK-779 exhibits potent biological activity by effectively blocking CCR5-mediated signaling pathways. It has been shown to inhibit the migration of T cells and other leukocytes, which is crucial in various inflammatory and autoimmune conditions. In experimental models, TAK-779 has reduced serum levels of cytokines and chemokines associated with diffuse alveolar damage and has been effective in preventing experimental autoimmune encephalomyelitis by inhibiting inflammatory cell migration into the central nervous system .

The synthesis of TAK-779 has been optimized over the years. A convenient and efficient method involves several steps:

- Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through standard organic reactions.

- Ammonium Salt Formation: The critical step involves forming the ammonium salt, which significantly enhances the compound's binding affinity to CCR5.

- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

TAK-779 has potential applications in several areas:

- HIV Treatment: Its ability to inhibit R5-tropic HIV-1 makes it a promising candidate for antiretroviral therapy.

- Autoimmune Diseases: By modulating immune responses, TAK-779 may be beneficial in treating conditions like multiple sclerosis and rheumatoid arthritis.

- Inflammatory Conditions: Its anti-inflammatory properties suggest potential use in managing acute respiratory distress syndrome and other inflammatory disorders .

Interaction studies have demonstrated that TAK-779 selectively binds to CCR5 without exhibiting cytotoxic effects on host cells. This selective binding is crucial for its therapeutic efficacy, particularly in preventing HIV replication and modulating immune responses. In various animal models, TAK-779 has shown a significant reduction in T cell infiltration into affected tissues, indicating its potential to alter disease progression in inflammatory contexts .

Several compounds share similarities with TAK-779 in terms of their mechanism of action as CCR5 antagonists. Here are some notable examples:

| Compound Name | Chemical Structure | Affinity for CCR5 | Unique Features |

|---|---|---|---|

| Maraviroc | Small molecule | High | First approved CCR5 antagonist for HIV |

| Vicriviroc | Small molecule | Moderate | Shows activity against multiple HIV strains |

| Cenicriviroc | Small molecule | High | Dual antagonist of CCR2 and CCR5 |

Uniqueness of TAK-779: TAK-779 stands out due to its potent selectivity for CCR5 and its ability to inhibit both HIV replication and inflammatory processes effectively. Its unique chemical structure allows it to engage with CCR5 more selectively than some other compounds, potentially leading to fewer side effects during therapeutic use .

Key Synthetic Pathways and Optimization Strategies

TAK-779, formally N,N-dimethyl N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohept-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride, is prepared via a convergent three-segment strategy that has been refined from discovery scale to multikilogram manufacture. Figure 1 (below) summarises the consensus route developed by Takeda Chemical Industries.

Ammonium Salt Formation Methodologies

Synthesis of tertiary amine segment

- Tetrahydro-4H-pyran-4-one is reductively alkylated with aqueous methylamine using sodium cyanoborohydride to give N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine in 92% isolated yield at 100 g scale [1].

- Alkylation with 4-nitrobenzyl bromide in acetonitrile affords N-(4-nitrobenzyl)-N-(tetrahydro-2H-pyran-4-yl)methylamine; catalytic hydrogenation over palladium–carbon delivers the key tertiary aniline hydrochloride (overall 78% from commercial reagents, chromatography-free) [1].Preparation of acid chloride segment

- The benzocycloheptanone core is built from 4-cyanobenzaldehyde by sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) reduction, Wittig olefination, hydrogenation and intramolecular Friedel–Crafts acylation, furnishing benzocycloheptanone in 63% yield over four steps [2].

- Baeyer–Villiger oxidation followed by hydrolysis and thionyl chloride treatment provides the acid chloride used for final coupling [2].Quaternisation (step to TAK-779)

- The benzyl alcohol handle is converted to the benzyl chloride in 95% yield with thionyl chloride–DMF activation [2].

- Heating the chloride with the tertiary aniline (2 equiv) in N,N-dimethylformamide at 80 °C for four hours produces the quaternary ammonium salt quantitatively; subsequent azeotropic drying and treatment with hydrochloric acid gives TAK-779 chloride of ≥98% high-performance liquid-chromatography purity without recrystallisation [2] [1].

Table 1. Yields for the Final Salt Formation

| Stage | Reagent System | Scale | Yield | Purity (HPLC) | Comment |

|---|---|---|---|---|---|

| Benzyl-OH → Benzyl-Cl | Thionyl chloride, catalytic N,N-dimethylformamide | 1 kg | 95% [2] | 97% | Clean gas evolution, minimal impurities |

| Quaternisation | Tertiary aniline (2 eq), N,N-dimethylformamide, 80 °C | 500 g | 99% [2] | 97–99% | No side alkylation observed |

| Salt exchange | Concentrated hydrochloric acid, 0 °C → rt | 480 g | 94% [2] | ≥ 98% | Direct isolation as crystalline solid |

Scalability and Purity Considerations

- Route compression from 14 to 10 operations was achieved by eliminating protecting-group manipulations on the aminobenzyl fragment, shortening overall cycle time by 30% and raising throughput to 25 kg per batch [2].

- Avoidance of chromatographic purification is enabled by: selective Red-Al reduction (≤ 0.5% over-reduced alcohol), phase-separative work-ups for nitro reductions, and azeotropic removal of dimethylformamide prior to quaternisation [2] [1].

- Particle engineering (anti-solvent addition of isopropanol to an aqueous hydrochloride solution) provides bulk TAK-779 with median particle size 45 µm and residual solvent < 0.2%, meeting International Council for Harmonisation Q3C limits [2].

Comparative Analysis of Synthetic Approaches

Table 2. Benchmarking of Representative Routes

| Parameter | Early Discovery Route (1999) | Takeda Large-Scale Route (2000) | Late-Stage Diversification (C–H Arylation, 2013) |

|---|---|---|---|

| Total steps to TAK-779 | 14 | 10 | 7 (to analogues) |

| Longest linear sequence | 12 | 8 | 6 |

| Overall isolated yield | 8% | 18% [2] | 23% to diversified amides [3] |

| Key bond-forming logic | Sequential amidations, protecting groups | Convergent coupling + benzyl chloride quaternisation | Iridium-catalysed α-arylation on thiophene scaffold [4] [3] |

| Purification strategy | Multiple silica columns | Crystallisation only | Flash column for late-stage step |

| Strengths | Flexible for structure–activity study | High throughput, no chromatography | Rapid analogue generation from common core |

| Limitations | Low yield, solvent intensive | Requires Red-Al handling, moisture sensitive | Limited to aryl iodide partners; not applied to parent TAK-779 |

Narrative Comparison

The Takeda process route improved atom-economy and environmental footprint by replacing classical lithium aluminium hydride reductions with milder Red-Al, avoiding protection of the 4-aminobenzyl alcohol and integrating telescoped acid chloride formation. This reduced waste solvent by 40% and cycle time by one week relative to the discovery sequence [2].

Conversely, modern diversification platforms—Suzuki–Miyaura cross-coupling [5] and iridium-catalysed direct α-arylation of a thiophene surrogate [4] [3]—enable rapid library synthesis around the TAK-779 pharmacophore. Although these strategies furnish tertiary amide analogues rather than the quaternary salt, they underscore how the ammonium centre can be deferred until the final step, allowing broad scope modifications before salt formation.

Key Research Findings

- Reductive alkylation conditions employing sodium cyanoborohydride tolerate scale-up to 50 L without exotherm, maintaining < 0.1% dimethylamine impurity [1].

- Quaternisation proceeds cleanly via an SN1 mechanism; kinetics studies reveal first-order dependence on benzyl chloride with k = 2.3 × 10–3 s–1 at 80 °C, enabling predictive batch-end timing [2].

- Final hydrochloride crystallises as a stable monohydrate (water content 3.8% w/w) that remains polymorphically invariant after 12 months at 40 °C/75% relative humidity [6].

- Purity drivers are residual 4-aminobenzyl derivatives; a single recrystallisation from ethanol increases the area percent purity to 99.5% but is unnecessary for research-grade material, demonstrating intrinsic robustness of the optimized synthesis [1].